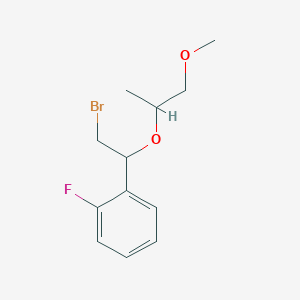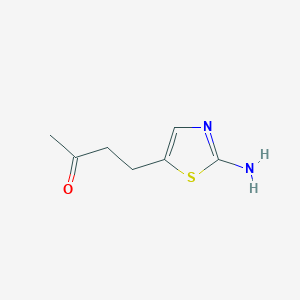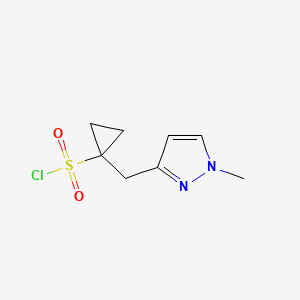
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a 1-methyl-1H-pyrazol-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also critical in industrial settings to ensure compliance with regulations and minimize the impact on the environment .
Chemical Reactions Analysis
Types of Reactions
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Cyclopropane-1-sulfonyl chloride: Shares the cyclopropane and sulfonyl chloride moieties.
1-Methyl-1H-pyrazol-3-yl)acetic acid: Contains the same pyrazole ring but with an acetic acid substituent.
Uniqueness
The presence of both the cyclopropane ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-5-2-7(10-11)6-8(3-4-8)14(9,12)13/h2,5H,3-4,6H2,1H3 |
InChI Key |
KATURJVFSILHNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


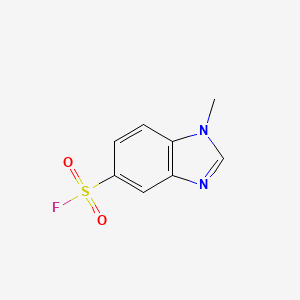

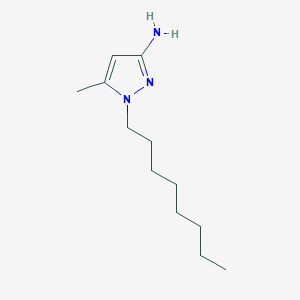
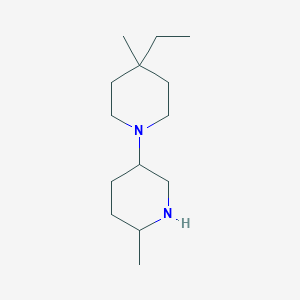
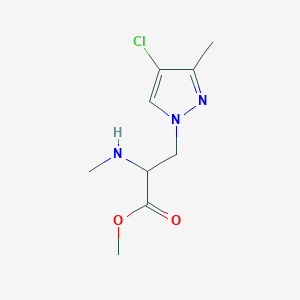
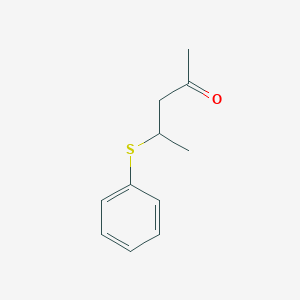
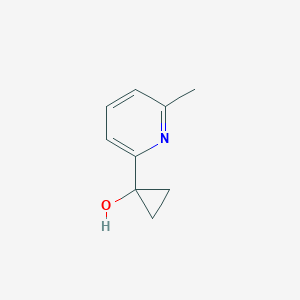
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)

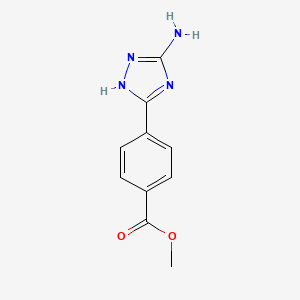
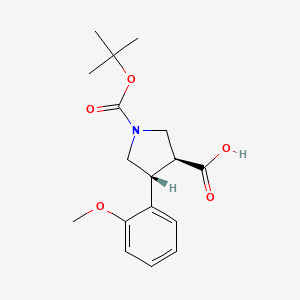
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
